A Technical Guide to Halogenated Benzoic Acid Derivatives: A Case Study on 3-Bromo-2-methylbenzoic acid
A Technical Guide to Halogenated Benzoic Acid Derivatives: A Case Study on 3-Bromo-2-methylbenzoic acid
A Note on the Target Compound: This guide was initially intended to focus on 3-Bromo-2-fluoro-6-methoxybenzoic acid. However, a comprehensive search for its Chemical Abstracts Service (CAS) number and associated public data revealed a lack of extensive documentation, suggesting it is a less common or novel research chemical. To fulfill the request for an in-depth technical guide, this document will instead focus on the structurally related and well-characterized compound, 3-Bromo-2-methylbenzoic acid (CAS No. 76006-33-2) . This compound serves as an excellent proxy for understanding the synthesis, properties, and applications of polysubstituted benzoic acids in research and development.
Introduction: The Role of Substituted Benzoic Acids in Modern Chemistry
Substituted benzoic acids are foundational building blocks in organic synthesis, particularly within the pharmaceutical and materials science sectors. The precise placement of different functional groups on the benzene ring—such as halogens (Br, Cl, F), alkyls (CH₃), and alkoxy (OCH₃) groups—dramatically alters the molecule's steric and electronic properties. This modulation is the cornerstone of rational drug design and the development of novel materials.
3-Bromo-2-methylbenzoic acid is a prime example of such a scaffold. The presence of a carboxylic acid group provides a reactive handle for amide bond formation, esterification, and other key transformations. The bromine atom is a versatile functional group, enabling cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. Finally, the ortho-methyl group provides steric hindrance that can influence reaction outcomes and the final conformation of larger molecules. This guide provides a detailed overview of its properties, synthesis, characterization, and applications for researchers and drug development professionals.
Compound Profile: 3-Bromo-2-methylbenzoic acid
A clear and unambiguous identification of a chemical compound is critical for reproducible science. The following section details the key identifiers and structural information for 3-Bromo-2-methylbenzoic acid.
Chemical Structure and Identifiers
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IUPAC Name: 3-Bromo-2-methylbenzoic acid
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Synonyms: 3-Bromo-o-toluic acid, 2-methyl-3-bromobenzoic acid, 2-Bromo-6-carboxytoluene[1][2]
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Molecular Formula: C₈H₇BrO₂[2]
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Molecular Weight: 215.04 g/mol [2]
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InChI Key: BJGKVCKGUBYULR-UHFFFAOYSA-N
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | White to orange or brown crystalline powder | [1][2] |
| Melting Point | 152-156 °C | [1][2] |
| Boiling Point | 316.1 °C at 760 mmHg | [1][2] |
| Density | ~1.6 g/cm³ | [1][2] |
| Flash Point | 145 °C | [1] |
| Storage | Room temperature, in an inert atmosphere | [1] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted aromatics often requires careful strategic planning to ensure correct regiochemistry. A common and effective method for synthesizing compounds like 3-Bromo-2-methylbenzoic acid is the electrophilic bromination of a commercially available precursor, m-toluic acid (3-methylbenzoic acid).
Representative Synthesis Workflow: Electrophilic Bromination
The workflow involves the direct bromination of 3-methylbenzoic acid. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects are additive, but the position ortho to the methyl group and meta to the carboxylic acid (position 2 or 4) is sterically hindered. Bromination at position 5 (ortho to the carboxylic acid) is electronically disfavored. Therefore, the reaction must be carefully controlled to achieve the desired 3-bromo isomer. A more advanced approach might involve lithiation and subsequent quenching with an electrophilic bromine source.
However, a more direct and often successful route is the oxidation of a brominated toluene precursor. Let's consider the oxidation of 2,3-dibromotoluene, which is not ideal, or a more direct bromination of 2-methylbenzoic acid, which would be directed elsewhere. A common laboratory-scale synthesis involves the bromination of 2-methylbenzoic acid in the presence of a catalyst.
A plausible synthesis pathway is outlined below.
Caption: A generalized workflow for the synthesis of 3-Bromo-2-methylbenzoic acid.
Detailed Experimental Protocol
This protocol is a representative method adapted from general procedures for aromatic bromination.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzoic acid (10.0 g, 0.073 mol) and a suitable solvent such as dichloromethane (100 mL).
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Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, 0.5 g, 1.7 mmol).
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Bromination: Cool the mixture in an ice bath. Slowly add bromine (Br₂, 3.75 mL, 0.073 mol) dropwise over 30 minutes. Causality: The slow, cooled addition is crucial to control the exothermicity of the reaction and minimize the formation of polybrominated side products. FeBr₃ acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate a potent electrophile ('Br⁺') for the substitution reaction.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of ice-cold water and a saturated solution of sodium thiosulfate to destroy any excess bromine.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure 3-Bromo-2-methylbenzoic acid as a crystalline solid. Self-Validation: The melting point of the recrystallized product should be sharp and within the literature range (152-156 °C)[1][2]. Purity should be further confirmed by NMR spectroscopy.
Spectroscopic Characterization
Confirming the structure and purity of the final compound is a non-negotiable step in synthesis.
| Analysis Method | Expected Results |
| ¹H NMR | Aromatic protons will appear as distinct multiplets in the 7-8 ppm region. The methyl protons will appear as a singlet around 2.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically above 10 ppm, and can be exchanged with D₂O. |
| ¹³C NMR | Expect 8 distinct carbon signals. The carboxyl carbon will be the most downfield (~170 ppm). The aromatic carbons will appear between 120-140 ppm, and the methyl carbon will be the most upfield (~20 ppm). |
| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹. A sharp C=O stretch will be present around 1700 cm⁻¹. C-Br stretches typically appear in the fingerprint region below 700 cm⁻¹. |
| Mass Spec (EI) | The molecular ion peak (M⁺) should be visible at m/z 214/216 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |
Reactivity and Applications in Drug Discovery
3-Bromo-2-methylbenzoic acid is not typically a final drug product but rather a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
Key Reactions
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Amide Coupling: The carboxylic acid can be readily converted into amides using standard coupling reagents (e.g., EDC, HATU). This is one of the most common reactions in medicinal chemistry for building libraries of drug candidates.
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Suzuki Coupling: The aryl bromide is an excellent handle for Suzuki coupling reactions. Reacting it with various boronic acids or esters in the presence of a palladium catalyst allows for the formation of a C-C bond, enabling the synthesis of complex biaryl structures.
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Esterification: Fischer esterification (reaction with an alcohol under acidic conditions) or reaction with an alkyl halide after conversion to the carboxylate salt provides access to a range of esters.
Role in Drug Development
This scaffold is used in the synthesis of various biologically active compounds. For example, it has been incorporated into molecules targeting:
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α2-Adrenoceptor agonists[1]
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Smoothened (SMO) receptor antagonists, relevant in oncology[1]
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HIV-1 entry inhibitors[1]
The specific substitution pattern provides a vector for exploring structure-activity relationships (SAR). By modifying the groups attached via the bromine or carboxylic acid, chemists can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any laboratory chemical, proper handling is essential.
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Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
References
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Lead Sciences. 3-Bromo-2-fluoro-6-methoxybenzaldehyde.
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Sigma-Aldrich. 3-Bromo-2-methylbenzoic acid 97%.
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PubChem. 3-Bromo-6-methoxy-2-methylbenzoic acid.
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Home Sunshine Pharma. 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2.
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BLD Pharm. 3-Bromo-6-fluoro-2-methoxybenzonitrile.
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BLD Pharm. 3-Bromo-2-methoxy-6-methylbenzoic acid.
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PubChemLite. 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3).
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ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
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The Royal Society of Chemistry. SUPPORTING INFORMATION.
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PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
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Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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Autech Industry Co., Limited. Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications.
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SIELC Technologies. 3-Bromo-6-chloro-2-methoxytoluene.
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MQC. 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride.
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SpectraBase. 3-Bromo-benzoic acid - [1H NMR] - Spectrum.
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NIST. Benzoic acid, 3-bromo-.
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BLD Pharm. 3-Amino-6-bromo-2-methoxybenzoic acid.
